3-Bromo-4-chloronitrobenzene
Overview
Description
The compound 3-Bromo-4-chloronitrobenzene is a halonitroaromatic compound, which is a class of chemicals that are widely used in industrial synthesis for the production of dyes, pesticides, and other organic compounds. These compounds are known for their persistence in the environment and potential toxicity .
Synthesis Analysis
The synthesis of halonitroaromatic compounds like 3-Bromo-4-chloronitrobenzene can be achieved through various chemical reactions. For instance, 1-Bromo-2,4-dinitrobenzene, a related compound, can be synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Although the specific synthesis of 3-Bromo-4-chloronitrobenzene is not detailed in the provided papers, similar methods could potentially be applied.
Molecular Structure Analysis
The molecular structure of halogenated compounds is often characterized by the presence of halogen bonding. For example, in the case of 4-halotriaroylbenzenes, structures are dominated by C-X...O=C interactions, which are a type of halogen bonding . While the specific molecular structure of 3-Bromo-4-chloronitrobenzene is not described, it can be inferred that similar interactions may be present.
Chemical Reactions Analysis
Halonitroaromatic compounds like 3-Bromo-4-chloronitrobenzene can undergo various chemical reactions. For instance, Diaphorobacter sp. strain JS3051 has been shown to degrade 3-chloronitrobenzene and 3-bromonitrobenzene through a catabolic pathway involving a Rieske nonheme iron dioxygenase and a chlorocatechol 1,2-dioxygenase . This indicates that 3-Bromo-4-chloronitrobenzene could potentially be biodegraded by similar bacterial strains.
Physical and Chemical Properties Analysis
The physical and chemical properties of halonitroaromatic compounds are influenced by their molecular structure. For example, the crystal structures of related compounds, such as 3-bromo-N'-(2-chloro-5-nitrobenzylidene)benzohydrazide, show that these molecules can form hydrogen bonds and exhibit specific crystalline properties . Additionally, the presence of halogen atoms in the structure can affect the compound's reactivity and interactions with other molecules, as seen in the metabolism studies of halogenonitrobenzenes .
Scientific Research Applications
- Summary of the Application : 3-Bromo-4-chloronitrobenzene is used in the bromination of moderately deactivated aromatic compounds. This process involves the action of bromine in concentrated nitric acid .
- Methods of Application or Experimental Procedures : The method involves the reaction of 4-Chloronitrobenzene with bromine in concentrated nitric acid at 20˚C . In the absence of bromine, under the same conditions, 4-chloro-1,3-dinitrobenzene is formed . The presence of bromine in concentrated nitric acid changes the nitrating capacity to a brominating one .
- Results or Outcomes : The result of this process is the formation of 3-Bromo-4-chloronitrobenzene . This compound is of great value in organic chemistry, especially for further syntheses connected with the exchange of bromine for various groups .
Safety And Hazards
properties
IUPAC Name |
2-bromo-1-chloro-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrClNO2/c7-5-3-4(9(10)11)1-2-6(5)8/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGTVUAQWGSZCFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370788 | |
Record name | 3-Bromo-4-chloronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-4-chloronitrobenzene | |
CAS RN |
16588-26-4 | |
Record name | 2-Bromo-1-chloro-4-nitrobenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16588-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4-chloronitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30370788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-1-chloro-4-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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